molecular formula C14H14 B1614804 2,6-Dimethylbiphenyl CAS No. 3976-34-9

2,6-Dimethylbiphenyl

Cat. No.: B1614804
CAS No.: 3976-34-9
M. Wt: 182.26 g/mol
InChI Key: BGXRAGCQZCSMOT-UHFFFAOYSA-N
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Description

2,6-Dimethylbiphenyl is an organic compound with the chemical formula C14H14. It consists of two benzene rings connected by a single bond, with two methyl groups attached to the 2 and 6 positions of one of the benzene rings. This compound is part of the biphenyl family, which is known for its applications in various fields, including organic synthesis and material science.

Scientific Research Applications

2,6-Dimethylbiphenyl has several applications in scientific research:

Biochemical Analysis

Biochemical Properties

2,6-Dimethylbiphenyl plays a role in biochemical reactions primarily through its interactions with enzymes and proteins. It has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of various xenobiotics and endogenous compounds. The interaction with cytochrome P450 enzymes can lead to the hydroxylation of this compound, facilitating its further metabolism and excretion. Additionally, this compound can bind to certain receptor proteins, influencing their activity and potentially modulating cellular signaling pathways .

Cellular Effects

The effects of this compound on cells and cellular processes are multifaceted. It has been shown to influence cell signaling pathways by modulating the activity of receptor proteins and enzymes. This modulation can lead to changes in gene expression, affecting cellular metabolism and function. For instance, this compound can induce the expression of detoxifying enzymes, enhancing the cell’s ability to metabolize and eliminate harmful substances. Additionally, it may impact cellular proliferation and apoptosis, contributing to its potential use in cancer research .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to the active sites of enzymes, either inhibiting or activating their catalytic activity. For example, its interaction with cytochrome P450 enzymes can result in the formation of reactive metabolites, which may further interact with cellular macromolecules, leading to oxidative stress and cellular damage. Moreover, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby altering the transcriptional landscape of the cell .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound can undergo metabolic degradation, leading to the formation of various metabolites with distinct biological activities. These metabolites can accumulate over time, potentially exerting prolonged effects on cellular processes. Additionally, the compound’s stability in different experimental conditions can affect its efficacy and reliability in biochemical assays.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and primarily modulate enzyme activity and gene expression. At higher doses, this compound can induce toxic effects, including oxidative stress, cellular damage, and apoptosis. Threshold effects have been observed, where a certain dosage level triggers significant biological responses. These findings highlight the importance of dose optimization in experimental studies to balance efficacy and safety .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes. The compound undergoes hydroxylation, leading to the formation of hydroxylated metabolites that can be further conjugated with glucuronic acid or sulfate for excretion. These metabolic transformations are crucial for the detoxification and elimination of this compound from the body. Additionally, the compound’s metabolism can influence metabolic flux and alter the levels of various metabolites, impacting overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound can bind to plasma proteins, facilitating its transport in the bloodstream and distribution to various tissues. Additionally, specific transporters may mediate its uptake into cells, where it can accumulate in certain cellular compartments. The localization and accumulation of this compound can influence its biological activity and potential toxicity .

Subcellular Localization

The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. The compound can localize to specific organelles, such as the endoplasmic reticulum and mitochondria, where it may exert its effects on cellular function. Targeting signals and post-translational modifications can direct this compound to these compartments, impacting its activity and function. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,6-Dimethylbiphenyl can be synthesized through several methods. One common approach involves the coupling of 2,6-dimethylphenylboronic acid with a suitable aryl halide using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction typically requires a base, such as potassium carbonate, and a solvent like dimethylformamide, under inert conditions .

Industrial Production Methods: Industrial production of this compound often employs similar coupling reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, the purification process may involve recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: 2,6-Dimethylbiphenyl undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: 2,6-Dimethylbiphenyl is unique due to the specific positioning of its methyl groups, which can influence its reactivity and physical properties. Compared to other dimethylbiphenyl isomers, it may exhibit different steric and electronic effects, impacting its behavior in chemical reactions .

Properties

IUPAC Name

1,3-dimethyl-2-phenylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14/c1-11-7-6-8-12(2)14(11)13-9-4-3-5-10-13/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGXRAGCQZCSMOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70192840
Record name 1,1'-Biphenyl, 2,6-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70192840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3976-34-9
Record name 2,6-Dimethyl-1,1′-biphenyl
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3976-34-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,6-Dimethylbiphenyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003976349
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,1'-Biphenyl, 2,6-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70192840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-DIMETHYLBIPHENYL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7H1B8IXB53
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

An oven dried resealable Schlenk tube was evacuated and backfilled with argon and charged with palladium acetate (2.2 mg, 0.01 mmol, 1.0 mol %), 2-(di-tert-butylphosphino)biphenyl (6.0 mg, 0.020 mmol, 2.0 mol %), phenylboronic acid (183 mg, 1.5 mmol), and potassium fluoride (174 mg, 3.0 mmol). The tube was evacuated and backfilled with argon, and THF (1 mL) and 2-bromo-m-xylene (0.144 mL, 1.0 mmol) were added through a rubber septum. The tube was sealed with a teflon screwcap, and the reaction mixture was stirred at 65° C. until the starting aryl bromide had been completely consumed as judged by GC analysis. The reaction mixture was then diluted with ether (30 mL), filtered through celite, and concentrated. The crude material was purified by flash chromatography on silica gel to afford 144 mg (79%) of the title compound.
Quantity
0.144 mL
Type
reactant
Reaction Step One
[Compound]
Name
teflon
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
aryl bromide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
183 mg
Type
reactant
Reaction Step Four
Quantity
174 mg
Type
reactant
Reaction Step Four
Quantity
2.2 mg
Type
catalyst
Reaction Step Four
Quantity
6 mg
Type
catalyst
Reaction Step Four
Name
Quantity
1 mL
Type
solvent
Reaction Step Five
Yield
79%

Synthesis routes and methods II

Procedure details

Quantity
0 mmol
Type
reactant
Reaction Step One
[Compound]
Name
CC(O)c1ccccc1P(c2ccccc2)c3ccccc3
Quantity
0.0255 mmol
Type
reagent
Reaction Step Two
Name
substrate
Quantity
0.51 mmol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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